molecular formula C16H14Cl2O4 B2607583 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid CAS No. 872197-38-1

4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid

Cat. No.: B2607583
CAS No.: 872197-38-1
M. Wt: 341.18
InChI Key: VCTGWMYGKPILGG-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid is an organic compound with the molecular formula C16H14Cl2O4 It is characterized by the presence of a dichlorobenzyl group and an ethoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-ethoxybenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2,4-dichlorobenzyl chloride and 3-ethoxybenzoic acid.

    Reaction Conditions: Reflux in the presence of a base (e.g., sodium hydroxide).

    Product Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde
  • 4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid
  • 2,4-Dichlorobenzyl alcohol

Uniqueness

4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methoxy]-3-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O4/c1-2-21-15-7-10(16(19)20)4-6-14(15)22-9-11-3-5-12(17)8-13(11)18/h3-8H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTGWMYGKPILGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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